molecular formula C12H10N2 B11908704 4-(Aminomethyl)-1-naphthonitrile

4-(Aminomethyl)-1-naphthonitrile

Cat. No.: B11908704
M. Wt: 182.22 g/mol
InChI Key: PQLFIZWJBNEEJD-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-1-naphthonitrile is an organic compound with a naphthalene ring structure substituted with an aminomethyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-1-naphthonitrile typically involves the introduction of the aminomethyl group and the nitrile group onto the naphthalene ring. One common method is the reaction of 1-naphthaldehyde with an amine, followed by a cyanation reaction to introduce the nitrile group. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure cost-effectiveness and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-1-naphthonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce primary amines.

Scientific Research Applications

4-(Aminomethyl)-1-naphthonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-1-naphthonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Aminocoumarin: Similar in structure but with a coumarin ring instead of a naphthalene ring.

    4-(Aminomethyl)benzoic acid: Contains a benzoic acid moiety instead of a naphthalene ring.

    4-(Aminomethyl)indole: Features an indole ring structure.

Uniqueness

4-(Aminomethyl)-1-naphthonitrile is unique due to its specific combination of functional groups and the naphthalene ring structure

Properties

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

IUPAC Name

4-(aminomethyl)naphthalene-1-carbonitrile

InChI

InChI=1S/C12H10N2/c13-7-9-5-6-10(8-14)12-4-2-1-3-11(9)12/h1-6H,7,13H2

InChI Key

PQLFIZWJBNEEJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=CC=C(C2=C1)CN)C#N

Origin of Product

United States

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